molecular formula C13H18BBrO2 B042421 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 138500-85-3

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B042421
CAS No.: 138500-85-3
M. Wt: 297 g/mol
InChI Key: CBUOGMOTDGNEAW-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(bromomethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the reaction of bromomethyl phenyl derivatives with boronic acid pinacol esters. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki Coupling Reactions : This compound acts as a versatile coupling partner in Suzuki cross-coupling reactions to form biaryl compounds. The presence of the bromomethyl group enhances its reactivity towards nucleophiles .
  • Functionalization of Aromatic Compounds : It can be used to introduce boron functionality into aromatic systems, which is valuable for creating complex organic molecules .

Organic Synthesis

The compound's ability to undergo cross-coupling reactions makes it an essential reagent in organic synthesis. It has been utilized to synthesize various biologically active molecules and materials:

ApplicationDescription
Biaryl SynthesisUsed in the formation of biaryl compounds which are prevalent in pharmaceuticals.
Polymer ChemistryActs as a monomer in the preparation of boron-containing polymers.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for drug development:

  • Anticancer Agents : Its derivatives have been explored for their anticancer properties due to the ability to modulate biological pathways through targeted synthesis .
  • Drug Delivery Systems : The incorporation of boron compounds into drug delivery systems enhances the efficacy and specificity of therapeutic agents by improving their solubility and stability .

Case Study 1: Synthesis of Anticancer Compounds

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The researchers employed Suzuki coupling to attach various aryl groups to the boronate ester, leading to compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Development of Boron-Based Drug Delivery Systems

Another study focused on using this compound in developing boron-based drug delivery systems. By modifying its structure to include polymeric carriers, researchers achieved improved targeting capabilities for chemotherapeutic agents. The results indicated a significant increase in the therapeutic index compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromomethyl group can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, forming a new bond.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.

    2-(Bromomethyl)phenylboronic Acid: Similar but with the bromomethyl group in a different position on the phenyl ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar but without the bromomethyl group.

Uniqueness

The uniqueness of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a bromomethyl group and a dioxaborolane moiety, which provides versatility in various chemical reactions. This dual functionality allows it to participate in both nucleophilic substitution and coupling reactions, making it a valuable reagent in organic synthesis.

Biological Activity

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 138500-85-3) is a boron-containing compound known for its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BBrO2. It features a bromomethyl group attached to a phenyl ring and a dioxaborolane moiety that contributes to its reactivity and biological properties.

Table 1: Chemical Properties

PropertyValue
Molecular Weight297.00 g/mol
Melting Point69.0 - 73.0 °C
Purity>98.0% (GC)
SolubilitySoluble in toluene

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Protein Kinases : Compounds with boron functionality have been shown to inhibit specific protein kinases involved in cell signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The bromomethyl group can facilitate electrophilic attack on nucleophiles in biological systems, potentially leading to DNA damage and subsequent cell death.
  • Neuroprotective Effects : Some derivatives of boron-containing compounds have demonstrated neuroprotective effects in models of neurodegeneration. The mechanism may involve modulation of oxidative stress and inflammation.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

  • Study on Anticancer Activity : In a study published in MDPI, researchers synthesized several derivatives of dioxaborolanes and evaluated their cytotoxic effects against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations .
  • Neuroprotection Research : A study investigating the neuroprotective effects of boron-containing compounds found that certain derivatives could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a potential role for this compound in neuroprotection .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can react with alkyl bromides (e.g., ethyl 4-bromobutanoate) under nickel catalysis at 60°C for 19–20 hours . Alternatively, bromomethyl groups can be introduced via photoredox-mediated alkylation of boronate esters using brominated precursors and alcohols under visible light . Purification often involves silica gel chromatography, as demonstrated in the synthesis of tert-butyl carbamate derivatives .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • 1H/13C/11B NMR : The borolane ring protons resonate at δ ~1.3 ppm (singlet, 12H for the four methyl groups), while the aromatic protons appear between δ 7.2–7.8 ppm. The bromomethyl (-CH2Br) group shows a triplet at δ ~4.5 ppm (J = 6–7 Hz) .
  • HRMS (DART) : Exact mass matches the molecular formula (C13H18BBrO2, m/z 296.99) .
  • X-ray crystallography : Used for confirming the solid-state structure of related dioxaborolanes, such as ferrocenyl derivatives .

Q. What are common applications of this compound in organic synthesis?

It serves as a versatile building block for:

  • C–C bond formation : Used in nickel-catalyzed reductive alkylation of aryl halides to install alkyl chains .
  • Photoredox reactions : Participates in Ir-catalyzed couplings with carbonyl compounds to generate α-aminoboronic acids .
  • Protecting-group-free synthesis : Enables direct functionalization of benzylic positions in dual nickel/photocatalysis systems .

Q. What precautions are necessary when handling this compound?

  • Safety : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. The bromomethyl group is a potential alkylating agent and may release HBr under acidic conditions .
  • Storage : Keep in a dry, inert atmosphere (argon) at –20°C to prevent hydrolysis of the borolane ring .

Advanced Research Questions

Q. How do leaving groups (Br vs. Cl) affect reaction efficiency in cross-coupling involving this compound?

Bromine as a leaving group significantly enhances reactivity compared to chlorine. For example, in electrophotocatalytic reductions, bromoarenes yield higher conversions (65% from bromo vs. 32% from chloro precursors) due to lower bond dissociation energy (BDE) of C–Br vs. C–Cl . This trend is critical in designing coupling reactions requiring high atom economy.

Q. What strategies optimize regioselectivity in nickel-catalyzed reactions using this boronate?

Regioselectivity is controlled by ligand design and solvent polarity. Bulky ligands (e.g., dtbpy) favor oxidative addition at the bromomethyl site, while polar solvents (DMF) stabilize intermediates to prevent undesired β-hydride elimination . Computational studies on related systems suggest that electron-withdrawing substituents on the aryl ring further enhance selectivity .

Q. How does the bromomethyl group influence photoredox catalytic cycles?

The bromomethyl moiety acts as a radical precursor under photoredox conditions. For instance, in Ir-catalyzed reactions, visible light excitation generates bromine radicals, which abstract hydrogen from alcohols to form alkyl radicals. These radicals then couple with the boronate to form C–C bonds . Time-resolved spectroscopy has shown that the bromine substituent accelerates radical initiation compared to chlorinated analogs .

Q. Are there contradictions in reported NMR data for this compound? How are they resolved?

Q. What mechanistic insights explain the compound’s role in cobalt-catalyzed aminocarbonylation?

In Co2(CO)8-mediated reactions, the boronate undergoes transmetallation with cobalt to form a Co–B intermediate. CO insertion then generates an acyl-cobalt species, which reacts with amines to yield aryl ketones. The bromomethyl group facilitates oxidative addition, as shown by kinetic studies where Br-substituted substrates achieve 95% yield vs. <50% for non-brominated analogs .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOGMOTDGNEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395701
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138500-85-3
Record name 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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